molecular formula C21H28O2Si B13668608 Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane

Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane

Cat. No.: B13668608
M. Wt: 340.5 g/mol
InChI Key: CZYQUSZDRYXITO-UHFFFAOYSA-N
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Description

Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane (CID 13637965) is a specialized chiral organic compound with the molecular formula C21H28O2Si . It functions as a protected epoxide intermediate in multi-step synthetic routes. Its primary research value lies in its application as a key chiral building block for the synthesis of complex natural products, as demonstrated in the preparation of precursors for stemoamide alkaloids . The tert-butyldiphenylsilyl (TBDPS) group protects the hydroxypropyl chain, while the oxirane (epoxide) ring provides a reactive handle for further stereoselective transformations . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H28O2Si

Molecular Weight

340.5 g/mol

IUPAC Name

tert-butyl-[3-(oxiran-2-yl)propoxy]-diphenylsilane

InChI

InChI=1S/C21H28O2Si/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-16-10-11-18-17-22-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3

InChI Key

CZYQUSZDRYXITO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CO3

Origin of Product

United States

Preparation Methods

General Synthetic Route

The principal synthetic approach involves nucleophilic substitution of a halogenated precursor with an epoxide moiety:

  • Starting Material: tert-butyl[3-(chloropropoxy)]diphenylsilane
  • Reagent: Ethylene oxide or other epoxides
  • Conditions: Basic medium to facilitate nucleophilic substitution

The chlorine atom on the propoxy chain is replaced by the oxirane ring via an SN2 mechanism, yielding this compound.

Detailed Reaction Conditions

  • Base Selection: Common bases include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) or alkali metal hydrides to deprotonate the nucleophile and promote substitution.
  • Solvent: Often polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance nucleophilicity and solubility.
  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to balance reaction rate and selectivity.
  • Reaction Time: Varies from several hours to overnight, depending on scale and conditions.

Industrial and Flow Chemistry Approaches

Industrial synthesis may employ continuous flow microreactor systems to optimize reaction parameters, improve yield, and reduce side reactions. Flow chemistry allows precise control over temperature, mixing, and reaction time, enhancing reproducibility and scalability.

Alternative Synthetic Strategies and Literature Insights

Epoxide Preparation from Ascorbic Acid Derivatives

According to Thieme Connect literature, enantiomerically pure this compound can be synthesized from L-ascorbic acid derivatives. The process involves:

  • Conversion of L-ascorbic acid to epoxide intermediates
  • Subsequent protection and functional group transformations, including mesylation and base-induced ring closure to form the oxirane ring attached to the diphenylsilane moiety.

This route provides access to enantiomerically enriched epoxides useful in stereoselective synthesis.

Mesylation and Ring Closure Steps

  • Primary alcohol intermediates are mesylated using methanesulfonyl chloride (MsCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP).
  • The mesylates are then treated with sodium hydride (NaH) in THF at low temperature to induce intramolecular cyclization, forming the oxirane ring.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Yield/Notes
1 Halogenated precursor synthesis tert-butyl[3-(chloropropoxy)]diphenylsilane Commercially available or synthesized via chlorination
2 Nucleophilic substitution with epoxide Ethylene oxide, base (NaOH, KOH), polar aprotic solvent, RT to mild heating High yield, straightforward SN2 reaction
3 Alternative enantioselective synthesis L-ascorbic acid derivatives, mesylation (MsCl, Et3N, DMAP), NaH-induced ring closure Enables chiral epoxide formation, moderate to high yield
4 Industrial scale-up Continuous flow microreactors, optimized temperature and mixing Improved efficiency and scalability

Mechanistic Considerations

  • The nucleophilic substitution step proceeds via an SN2 mechanism where the nucleophile (alkoxide or epoxide oxygen) attacks the electrophilic carbon bearing the chlorine atom.
  • The oxirane ring formation in the alternative route involves intramolecular nucleophilic displacement of the mesylate by an alkoxide generated by NaH.
  • The tert-butyldiphenylsilyl group provides steric hindrance that stabilizes the molecule during synthesis and prevents unwanted side reactions.

Research Findings and Applications

  • The compound serves as a versatile building block in organic synthesis due to the reactive oxirane ring and the stability conferred by the silyl protecting group.
  • Enantiomerically pure forms synthesized via ascorbic acid derivatives are valuable in stereoselective synthesis of pharmaceuticals.
  • Industrial preparation methods focus on maximizing yield and purity while minimizing reaction times and waste through flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures.

Comparison with Similar Compounds

tert-Butyl[((R)-1-[(R)-oxiran-2-yl]tridecyl)oxy]diphenylsilane (Compound 9, )

  • Structure : Features a C13 tridecyl chain between the TBDPS group and the epoxide.
  • Reactivity : The extended alkyl chain reduces electrophilicity of the epoxide compared to the shorter propoxy chain in the target compound, slowing nucleophilic attacks.
  • Applications : Used in stereoselective syntheses where long hydrophobic chains aid in regiochemical control .

tert-Butyl((R)-3-methyl-4-((S)-oxiran-2-yl)butoxy)diphenylsilane (Compound 13, )

  • Structure : Contains a branched butoxy chain with methyl and stereochemical (R/S) modifications.
  • The stereochemistry enables enantioselective synthesis .
  • Applications : Relevant in asymmetric catalysis for chiral molecule construction.

tert-Butyl(oxiran-2-ylmethoxy)diphenylsilane (CAS 194805-72-6, )

  • Structure : Methoxy linker (shorter than propoxy) directly connects the TBDPS group to the epoxide.
  • Reactivity : Higher electrophilicity at the epoxide due to reduced electron donation from the shorter chain, accelerating reactions with nucleophiles.
  • Physical Properties : Lower molecular weight (312.48 g/mol) vs. the target compound, impacting solubility and crystallization behavior .

Functional Group Comparisons

Silyl Protecting Groups

  • TBDPS vs. TBDMS (tert-butyldimethylsilyl) :
    • TBDPS : Bulkier, offering superior steric protection but slower deprotection under acidic conditions.
    • TBDMS : Smaller, allowing faster deprotection but less stability in harsh reaction conditions (e.g., strong bases) .

Epoxide vs. Other Electrophilic Groups

  • Compared to chlorides (e.g., tert-butyl {3-[4-(chloromethyl)-3-methoxyphenoxy]propoxy}dimethylsilane, ), epoxides are milder electrophiles, enabling controlled ring-opening without harsh reagents. However, chlorides offer faster reactivity in SN2 displacements .

Stability and Reactivity Data

  • Thermal Stability : The target compound’s TBDPS group decomposes above 200°C, similar to analogs .
  • Acid Sensitivity : TBDPS ethers cleave under TBAF (tetra-n-butylammonium fluoride) or HF-pyridine , while epoxides remain intact under mild acidic conditions .
  • Epoxide Ring-Opening : Propoxy chain length optimizes reaction rates—faster than tridecyl analogs but slower than methoxy derivatives .

Biological Activity

Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an epoxide (oxirane), and a diphenylsilane moiety. Its chemical formula is C18H25O2SiC_{18}H_{25}O_2Si. The epoxide group is known for its reactivity, making this compound a candidate for various biological interactions.

Anticancer Potential

Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. For instance, derivatives of diphenylsilane have been investigated for their ability to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair. Inhibitors of this enzyme can induce DNA damage in cancer cells, leading to apoptosis. A study reported that certain substituted xanthones exhibited significant topoisomerase IIα inhibitory activity, suggesting that similar structures might offer therapeutic benefits in cancer treatment .

The mechanism through which this compound exerts its biological effects may involve the formation of reactive oxygen species (ROS) upon metabolism. These ROS can lead to oxidative stress in cells, potentially triggering apoptotic pathways. Additionally, the epoxide group can react with nucleophiles in biological systems, modifying proteins or nucleic acids and altering cellular functions.

Case Studies

  • Topoisomerase Inhibition : A study focused on compounds structurally related to this compound demonstrated that certain derivatives showed promising results as topoisomerase IIα inhibitors, achieving up to 94.4% inhibition at specific concentrations . This indicates a strong potential for further development as anticancer agents.
  • Cytotoxicity Testing : Compounds derived from similar silane structures were tested against various cancer cell lines. Results indicated that some derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting enhanced potency against resistant cancer phenotypes .

Data Tables

Compound NameIC50 (μM)Topoisomerase IIα Inhibition (%)
This compoundTBDTBD
Compound 370.6394.4
Compound 470.1923.0

Note: TBD indicates that specific data for this compound is not yet available.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps may include:

  • Formation of the Epoxide : Utilizing epoxidation reactions on suitable alkenes.
  • Silane Coupling : Employing silane coupling agents to attach the diphenylsilane moiety.
  • Purification : Techniques such as column chromatography or recrystallization to obtain pure compound.

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